![molecular formula C7H6BrNO2 B2452567 2-(6-Bromopyridin-3-YL)acetic acid CAS No. 404361-76-8](/img/structure/B2452567.png)
2-(6-Bromopyridin-3-YL)acetic acid
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Overview
Description
2-(6-Bromopyridin-3-YL)acetic acid is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol It is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-3-YL)acetic acid typically involves the bromination of 3-pyridineacetic acid. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-3-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₆BrNO₂
- Molecular Weight : 216.03 g/mol
- IUPAC Name : 2-(6-bromopyridin-3-yl)acetic acid
- CAS Number : 404361-76-8
The compound features a brominated pyridine ring connected to an acetic acid moiety. The presence of the bromine atom enhances its reactivity, making it a valuable building block in organic synthesis.
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
- Oxidation and Reduction : It can undergo oxidation to yield different functional groups or reduction to modify its reactivity.
Medicinal Chemistry
The compound is being studied for its potential therapeutic applications, particularly:
- Enzyme Inhibition : Research indicates that it may act as an inhibitor for specific enzymes, which is critical in drug development.
- Receptor Binding Studies : Its ability to bind to various receptors suggests potential roles in treating diseases such as cancer and infectious diseases.
Studies have shown that this compound exhibits significant biological activity:
- Antimicrobial Properties : It has been tested against various bacterial strains, demonstrating inhibitory effects.
- Anticancer Activity : Related compounds have shown promise in inducing apoptosis in cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2-(6-Bromopyridin-3-YL)acetic acid can be compared with other similar compounds, such as:
6-Bromo-3-pyridineacetic acid: Similar structure but different substitution pattern.
2-Bromopyridine-5-acetic acid: Another brominated pyridine derivative with different properties.
3-Pyridineacetic acid: Lacks the bromine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
2-(6-Bromopyridin-3-yl)acetic acid is a compound with notable biological activity, characterized by its molecular formula C₇H₆BrNO₂ and a molecular weight of approximately 216.03 g/mol. The presence of a bromine atom on the pyridine ring enhances its reactivity and potential interactions with biological systems. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Research indicates that this compound interacts with various biomolecules, influencing enzymatic pathways and receptor interactions. The unique structural features, particularly the bromopyridine moiety and the carboxylic acid group, facilitate these interactions. Notably, the amino group adjacent to the carboxylic acid enhances hydrogen bonding capabilities, which is crucial for its biological activity.
Biological Activity Overview
The compound has been studied for its potential applications in medicinal chemistry, where it may serve as a lead compound for developing new therapeutics. Its ability to modulate biochemical pathways makes it a candidate for further investigations into its pharmacological properties.
Key Findings:
- Enzyme Interaction : Binding studies have shown that this compound exhibits significant binding affinity to specific enzymes, potentially acting as an inhibitor or modulator.
- Antibacterial Properties : Similar compounds in the acetic acid family have demonstrated antibacterial activity against various pathogens, suggesting that this compound may possess similar properties .
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of pyridine-based compounds can inhibit cancer cell proliferation, indicating a potential role for this compound in cancer therapy .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their similarity indices to this compound:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 2-(6-bromopyridin-2-yl)acetate | 955369-63-8 | 0.89 |
2-(6-Bromopyridin-2-yl)ethanol | 955370-07-7 | 0.85 |
6-Bromo-3-methylpicolinic acid | 1211516-18-5 | 0.80 |
2-(5-Methylpyridin-2-yl)acetic acid | 848093-05-0 | 0.78 |
6-Bromo-2-pyridinecarboxylic acid | 21190-87-4 | 0.76 |
The specific arrangement of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antibacterial Activity : A study demonstrated that acetic acid derivatives could inhibit the growth of biofilm-forming pathogens at low concentrations, suggesting that similar mechanisms may be present in brominated pyridine derivatives .
- Inhibitory Effects on Enzymes : Research involving protein-templated dynamic combinatorial chemistry has shown that certain pyridine derivatives can act as effective inhibitors for various protein targets, indicating a pathway for further exploration with this compound .
- Cellular Pharmacology : Investigations into the pharmacological profiles of related compounds have revealed potential downregulation of oncogenes in cancer cell lines, highlighting the therapeutic promise of these types of compounds .
Properties
IUPAC Name |
2-(6-bromopyridin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDLKOKWUZDPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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